Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate

Description

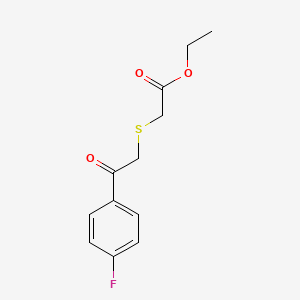

Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate is a sulfur-containing ester derivative with a fluorinated aromatic backbone. Its structure comprises a 4-fluorophenyl group linked to a ketone moiety (2-oxoethyl), which is further connected via a thioether (-S-) bridge to an ethyl acetate group. This compound belongs to a class of thioesters known for their diverse applications in medicinal chemistry, including enzyme inhibition and antimicrobial activity.

Properties

Molecular Formula |

C12H13FO3S |

|---|---|

Molecular Weight |

256.29 g/mol |

IUPAC Name |

ethyl 2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylacetate |

InChI |

InChI=1S/C12H13FO3S/c1-2-16-12(15)8-17-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |

InChI Key |

XCGYYDQKHJXVFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSCC(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate typically involves the reaction of ethyl bromoacetate with 4-fluorophenylacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromo group is replaced by the thioacetate group. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxo group can be reduced to form alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the fluorophenyl group enhances its binding affinity and specificity towards the target enzymes. Additionally, the thioacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 2-{[4,6-bis(4-fluorophenyl)pyrimidin-2-yl]thio}acetate (15a)

Ethyl 2-((3-fluorophenyl)thio)-2-((4-fluorophenyl)thio)acetate

- Structure : Contains dual thioether linkages to 3-fluorophenyl and 4-fluorophenyl groups.

- Synthesis : Generated as a byproduct during radical scavenging experiments using BHT, indicating sensitivity to reaction conditions .

- Key Differences: The disulfide-like structure may exhibit redox activity, unlike the monothioether target compound.

Analogues with Heterocyclic Cores

Ethyl 2-((4-chlorobenzoyl)thio)acetate (I)

- Structure : Features a chlorobenzoyl group instead of the fluorophenyl-oxoethyl moiety.

- Biological Activity: Inhibits phospholipase A2 (PLA2) in snake venom at micromolar concentrations .

Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate

- Structure : Integrates a thiochromene ring fused with a triazole group.

- Synthesis : Crystallographic data (R factor = 0.044) confirms precise stereochemical control during synthesis .

- Key Differences : The fused heterocyclic system increases molecular rigidity, which may enhance target selectivity in biological assays.

Substituted Thioesters with Varied Ester Groups

Ethyl 2-(4-fluorophenoxy)acetate

- Structure : Replaces the thioether linkage with an ether (-O-) group.

- Synthesis : Achieved via nucleophilic substitution with a reported yield of 95.6% .

- Key Differences : The oxygen atom reduces electron-withdrawing effects compared to sulfur, altering reactivity in hydrolysis or nucleophilic reactions.

Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate

- Structure : Substitutes the thioether with a ketone-oxygen and an ethoxy group.

- Synthesis : Requires acid-catalyzed esterification (CAS 1038510-02-9) .

Comparative Data Table

Research Findings and Contradictions

- Synthetic Yields: Yields vary significantly based on substituents.

- Biological Activity : Thioesters with electron-withdrawing groups (e.g., nitro in ) show enhanced enzyme inhibition, but fluorine’s role in the target compound remains underexplored.

- Structural Stability : Evidence suggests that radical scavengers like BHT can alter reaction pathways, leading to unintended byproducts (e.g., disulfides) , highlighting the need for controlled synthetic conditions.

Biological Activity

Ethyl 2-((2-(4-fluorophenyl)-2-oxoethyl)thio)acetate is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including anti-inflammatory, analgesic, and anticancer effects, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an ethyl ester group, a thioether linkage, and a 4-fluorophenyl substituent. The presence of the fluorine atom enhances its lipophilicity, which influences its interaction with biological targets. The molecular formula is with a molecular weight of approximately 256.29 g/mol .

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity through coordination with metal ions in enzyme active sites.

- Molecular Interactions : Its structural features allow for enhanced binding affinity via hydrophobic interactions and π-π stacking with aromatic residues in proteins .

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Analgesic Effects

The compound also shows potential analgesic effects, which could be attributed to its ability to inhibit pain signaling pathways. This activity suggests its applicability in pain management therapies.

Anticancer Properties

This compound has been investigated for its anticancer properties. Research indicates that it can inhibit cancer cell proliferation through various mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth in preclinical models.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals its distinct biological activity profile:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl Acetate | Simple ester | Solvent properties | Commonly used as a solvent |

| Methyl 3-thiopropionate | Contains thioether | Potential antimicrobial | Shorter carbon chain |

| Ethyl 3-(4-fluorophenyl)-3-hydroxybutanoate | Hydroxy group present | Antioxidant properties | Hydroxyl group enhances solubility |

This compound stands out due to its specific combination of a thioether linkage and a fluorinated aromatic ring, which significantly influences its electronic properties and biological activity compared to similar compounds.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits the growth of various cancer cell lines, demonstrating IC50 values comparable to established anticancer agents.

- In Vivo Models : Animal studies indicate that treatment with this compound leads to reduced tumor size and improved survival rates in cancer models .

- Mechanistic Insights : Molecular docking studies suggest strong binding affinities to target proteins involved in cancer progression, supporting the hypothesis that this compound can serve as a lead candidate for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.